molecular formula C8H5NO3D6.HCl B602625 dl-Norepinephrine-d6 Hydrochloride CAS No. 1219803-04-9

dl-Norepinephrine-d6 Hydrochloride

Cat. No.: B602625
CAS No.: 1219803-04-9
M. Wt: 211.68
Attention: For research use only. Not for human or veterinary use.
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Description

Norepinephrine, also known as noradrenaline, is a marker for catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma. This internal standard is suitable for LC-MS/MS monitoring of norepinephrine levels in urine or plasma for diagnostic testing or endocrinology.>Antagonist of dibutyryl cyclic AMP in the regulation of narcosis. Norepinephrine modulates human dendritic cell activation by altering cytokine release.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTFHMSZCSUVEU-GVFLBQLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])N)O)[2H])O)O)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to dl-Norepinephrine-d6 Hydrochloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of dl-Norepinephrine-d6 Hydrochloride, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple product description to deliver actionable insights into its application, grounded in established scientific principles.

Introduction: The Quintessential Internal Standard for Catecholamine Research

This compound is the deuterated analogue of dl-norepinephrine hydrochloride, a racemic mixture of the endogenous neurotransmitter norepinephrine.[1][2] Its primary and most critical application in the scientific community is as an internal standard for the precise quantification of norepinephrine in biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of six deuterium atoms provides a stable isotopic label, ensuring that the internal standard co-elutes with the analyte of interest while being distinguishable by its mass-to-charge ratio.[1] This co-elution is paramount for correcting variations in sample preparation, injection volume, and ionization efficiency, thereby enhancing the accuracy and reproducibility of analytical methods.[1]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use.

PropertyValueSource(s)
Chemical Formula C₈H₅D₆NO₃ • HCl[2]
Molecular Weight 211.7 g/mol [2]
CAS Number 1219803-04-9[1]
Appearance White to off-white solid[1]
Solubility Slightly soluble in DMSO and water[2]
Storage Store at -20°C for long-term stability (≥ 4 years)[2]
Solution Preparation and Storage

Proper preparation and storage of stock and working solutions are critical to maintain the integrity of the standard.

Stock Solution Preparation (1 mg/mL Example):

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add 1 mL of a suitable solvent (e.g., methanol, DMSO, or a slightly acidic aqueous buffer) to 1 mg of the solid.

  • Vortex thoroughly to ensure complete dissolution.

  • Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

Working Solution Preparation:

Dilute the stock solution to the desired concentration using the same solvent or a mobile phase-compatible solution. Prepare working solutions fresh daily for optimal results.

The Role of Deuterated Standards in Quantitative Analysis

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative mass spectrometry.

The Isotope Effect: A Double-Edged Sword

While deuterated standards are invaluable, it is crucial to be aware of the potential for isotopic effects. The slight difference in mass between hydrogen and deuterium can sometimes lead to minor differences in chromatographic retention times and extraction recoveries. However, for most applications, these effects are negligible and are far outweighed by the benefits of using a co-eluting internal standard.

Advantages:
  • Correction for Matrix Effects: Co-elution of the analyte and the deuterated internal standard ensures that both are subjected to the same degree of ion suppression or enhancement from the biological matrix, allowing for accurate correction.

  • Improved Precision and Accuracy: By accounting for variability in sample preparation and instrument response, deuterated standards significantly improve the precision and accuracy of quantitative measurements.

  • Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to minor variations in experimental conditions.

Disadvantages:
  • Potential for Isotopic Exchange: In some instances, deuterium atoms can exchange with protons from the solvent, particularly at non-stabilized positions. However, the deuterium labels in this compound are on the aromatic ring and the ethylamine side chain, which are generally stable under typical analytical conditions.

  • Cost: Deuterated standards are typically more expensive than their non-labeled counterparts.

Application in Bioanalysis: Quantification of Norepinephrine in Plasma by LC-MS/MS

This section provides a detailed workflow for the quantification of norepinephrine in human plasma, a common application for this compound.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis p1 Plasma Sample Collection (K2EDTA tubes) p2 Spike with dl-Norepinephrine-d6 HCl (Internal Standard) p1->p2 p3 Protein Precipitation (e.g., with acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 Injection onto LC Column p5->a1 a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Mass Spectrometric Detection (MRM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: LC-MS/MS workflow for norepinephrine quantification.

Step-by-Step Protocol
  • Sample Collection and Preparation:

    • Collect whole blood in K₂EDTA tubes and centrifuge to obtain plasma.

    • To a 100 µL aliquot of plasma, add a known amount of this compound working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters:

    • LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

  • Mass Spectrometry Parameters (MRM Transitions):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Norepinephrine170.1152.1
dl-Norepinephrine-d6176.1158.1

Note: These values are representative and should be optimized on the specific mass spectrometer being used.

  • Data Analysis:

    • Integrate the peak areas for both norepinephrine and dl-Norepinephrine-d6.

    • Calculate the ratio of the norepinephrine peak area to the dl-Norepinephrine-d6 peak area.

    • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

    • Determine the concentration of norepinephrine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Biological Context: Norepinephrine Signaling Pathways

Norepinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary subtypes are α₁, α₂, β₁, and β₂ receptors, each linked to distinct intracellular signaling cascades.[4][5]

Adrenergic Receptor Signaling

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 NE Norepinephrine alpha1 α1 Receptor NE->alpha1 alpha2 α2 Receptor NE->alpha2 beta12 β1/β2 Receptors NE->beta12 Gq Gq alpha1->Gq Gi Gi alpha2->Gi Gs Gs beta12->Gs PLC Phospholipase C (PLC) Gq->PLC AC_inhib Adenylyl Cyclase (AC) (Inhibited) Gi->AC_inhib AC_act Adenylyl Cyclase (AC) (Activated) Gs->AC_act IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_act->cAMP_inc Ca_PKC ↑ Ca²⁺ & Activate PKC IP3_DAG->Ca_PKC PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib PKA_act ↑ PKA Activity cAMP_inc->PKA_act

Sources

dl-Norepinephrine-d6 Hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, pharmacological grounding, and analytical application of dl-Norepinephrine-d6 Hydrochloride . It is structured to serve researchers utilizing this compound primarily as a stable isotope internal standard (IS) for high-precision mass spectrometry.

Mechanism of Action & Analytical Application[1]

Compound Identity: this compound (CAS: 1219803-04-9) Primary Application: Isotopic Dilution Mass Spectrometry (IDMS) Chemical Nature: Deuterated Catecholamine (Labeling: Ring-


, Side chain-

)[1]

Introduction: The Dual Mechanism

To understand dl-Norepinephrine-d6, one must distinguish between its biological mechanism (identical to the endogenous neurotransmitter) and its analytical mechanism (its function as a metrological tool).

While the deuterium labeling (


) renders the molecule chemically distinct for detection, it retains the physicochemical properties of the parent molecule. This guide bridges the gap between the physiological pathways of norepinephrine (the analyte) and the error-correction mechanics of the deuterated standard (the tool).

Biological Mechanism: The Adrenergic Pathway

Although dl-Norepinephrine-d6 is rarely used therapeutically, it mimics the pharmacodynamics of endogenous norepinephrine. Understanding this pathway is critical for researchers studying catecholamine dysregulation in sepsis, hypertension, or neurodegenerative disorders.

Receptor Binding & Signal Transduction

Norepinephrine functions as a non-selective agonist for adrenergic receptors (ARs). It exhibits high affinity for


, 

, and

receptors, with lower affinity for

.
  • 
    -Adrenergic Receptors (Gq-coupled):  Activation stimulates Phospholipase C (PLC), hydrolyzing 
    
    
    
    into
    
    
    and Diacylglycerol (DAG). This triggers intracellular
    
    
    release, causing smooth muscle contraction (vasoconstriction).
  • 
    -Adrenergic Receptors (Gs-coupled):  Activation stimulates Adenylyl Cyclase (AC), increasing cAMP levels. This activates Protein Kinase A (PKA), leading to positive inotropic and chronotropic effects in the heart.
    
Visualization: Adrenergic Signaling Cascade

The following diagram illustrates the divergent signaling pathways activated by the norepinephrine moiety.

AdrenergicSignaling cluster_Alpha Alpha-1 Pathway (Vasoconstriction) cluster_Beta Beta-1 Pathway (Cardiac Output) NE dl-Norepinephrine-d6 (Ligand) Alpha1 α1-Receptor (Gq-Coupled) NE->Alpha1 Beta1 β1-Receptor (Gs-Coupled) NE->Beta1 PLC Phospholipase C (PLC) Alpha1->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca AC Adenylyl Cyclase Beta1->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Figure 1: Divergent G-protein coupled signaling pathways activated by the norepinephrine moiety.

Analytical Mechanism: Isotope Dilution Mass Spectrometry

The primary utility of dl-Norepinephrine-d6 HCl is as an Internal Standard (IS) in LC-MS/MS assays. Its mechanism of action here is normalization .

Principles of Error Correction

In complex biological matrices (plasma, urine), quantification is plagued by "Matrix Effects"—the suppression or enhancement of ionization efficiency by co-eluting impurities (e.g., phospholipids).

  • Co-Elution: The

    
     isotope has nearly identical chromatographic retention to endogenous norepinephrine. It enters the mass spectrometer source at the exact same moment.
    
  • Ionization Normalization: If the matrix suppresses the signal of norepinephrine by 30%, it suppresses the

    
     standard by the exact same 30%.
    
  • Quantification Logic: The ratio of the signals remains constant, regardless of absolute signal loss.

    
    
    
Mass Shift & Specificity

The


 labeling provides a mass shift of +6 Daltons. This prevents "crosstalk" (interference) between the analyte and the standard.
  • Norepinephrine (Unlabeled): Precursor

    
    
    
  • Norepinephrine-d6: Precursor

    
    
    
Visualization: LC-MS/MS Normalization Workflow

LCMSWorkflow cluster_Matrix Matrix Effect Correction Sample Biological Sample (Plasma/Urine) Spike Spike with dl-Norepinephrine-d6 Sample->Spike Step 1 Extract Extraction (SPE / Precip) Spike->Extract Step 2 LC LC Separation (Co-elution) Extract->LC Step 3 MS MS/MS Detection (MRM Mode) LC->MS Step 4 LC->MS Ion Suppression Affects Both Equally Data Ratio Calculation (Analyte/IS) MS->Data Step 5

Figure 2: The Isotope Dilution Workflow ensuring data integrity against matrix effects.

Experimental Protocols & Methodology

The following protocols are synthesized from standard clinical chemistry methodologies for catecholamine analysis.

A. Physicochemical Properties
PropertySpecification
Molecular Formula

Molecular Weight ~211.68 g/mol (Free base + HCl + 6D)
Solubility Water (High), Methanol (Moderate), DMSO (Low)
Stability High Oxidation Risk. Solutions must be acidic (pH < 3) and protected from light.[2]
B. Sample Preparation (Solid Phase Extraction)

Objective: Isolate catecholamines from plasma while removing phospholipids. Materials: WCX (Weak Cation Exchange) SPE cartridges.[3]

  • Pre-treatment: Aliquot 200 µL plasma. Add 20 µL dl-Norepinephrine-d6 working solution (10 ng/mL in 0.1% Formic Acid).

  • Equilibration: Condition SPE plate with Methanol followed by Water.

  • Loading: Load sample. Catecholamines (basic amines) bind to the carboxylate groups of the WCX resin.

  • Wash:

    • Wash 1: Ammonium Acetate (10mM) to remove neutrals.

    • Wash 2: Methanol/Water (to remove hydrophobic interferences).

  • Elution: Elute with 5% Formic Acid in Acetonitrile . The acid disrupts the ionic interaction, releasing the norepinephrine.

C. LC-MS/MS Parameters

Column: Pentafluorophenyl (PFP) phases are preferred over C18 for their ability to retain polar catecholamines via pi-pi interactions.

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization ESI Positive Mode
MRM Transitions See Table Below
D. MRM Transition Table

The following Multiple Reaction Monitoring (MRM) transitions are critical for specificity. The "Quantifier" is used for calculation; the "Qualifier" confirms identity.

AnalytePrecursor Ion (

)
Product Ion (

)
TypeLoss Mechanism
Norepinephrine (Endogenous) 170.1152.1QuantifierLoss of

170.1107.1QualifierLoss of

dl-Norepinephrine-d6 (IS) 176.1 158.1 Quantifier Loss of

(Retains D-label)
176.1 113.1 Qualifier Fragment (Retains D-label)

Note: The exact m/z may vary slightly based on the specific position of the deuterium label in the commercial batch. Always verify with a full scan of the neat standard.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Norepinephrine. Retrieved from [Link]

  • Van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Trends in Analytical Chemistry, 27(10), 924-933.
  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. Retrieved from [Link]

Sources

Technical Whitepaper: dl-Norepinephrine-d6 Hydrochloride in Quantitative Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of neurochemistry, the quantification of catecholamines—specifically norepinephrine (NE)—remains a critical assay for understanding synaptic transmission, stress responses, and neurodegenerative pathology. dl-Norepinephrine-d6 Hydrochloride serves as the gold-standard Internal Standard (IS) for these assays. Its utility lies in its stable isotopic labeling (


), which provides a distinct mass shift from endogenous norepinephrine (

) and naturally occurring heavy isotopes (

), effectively eliminating "crosstalk" during Mass Spectrometry (LC-MS/MS) analysis.

This guide details the physicochemical properties, analytical method development, and extraction protocols required to utilize dl-Norepinephrine-d6 HCl for absolute quantification in complex biological matrices like brain tissue and plasma.

Chemical & Isotopic Profile

The "d6" designation indicates the replacement of six hydrogen atoms with deuterium (


). This heavy labeling is strategically placed (typically on the aromatic ring and the 

-carbon) to ensure the label is not lost during ionization or metabolic degradation in the sample matrix.
Table 1: Physicochemical Specifications
PropertySpecification
Compound Name This compound
CAS Number 1219803-04-9
Chemical Formula

Molecular Weight ~211.68 g/mol (Salt); ~175.22 (Free Base + 6 Da)
Isotopic Purity

deuterated forms (

)
Solubility Water (High), Methanol (Moderate), DMSO (Slight)
Storage -80°C (Desiccated); Hygroscopic
Chirality Racemic (dl- mixture of enantiomers)

The "dl" Factor: Racemic Standards in Biological Assays

A common query from researchers is the suitability of a racemic (dl) internal standard when quantifying levo (l) -norepinephrine, the biologically active enantiomer.

Technical Insight: In standard Reverse-Phase Chromatography (RPC) or HILIC (Hydrophilic Interaction Liquid Chromatography), the stationary phases are achiral . Consequently, the


- and 

-enantiomers possess identical physicochemical properties regarding retention time. They co-elute as a single peak.
  • The Advantage: Because the IS (dl-Norepinephrine-d6) co-elutes perfectly with the analyte (l-Norepinephrine), it experiences the exact same matrix suppression and ionization efficiency at the electrospray source. This makes it an ideal tool for normalizing signal intensity, regardless of chirality.

Analytical Method Development (LC-MS/MS)

The following parameters are optimized for a Triple Quadrupole (QqQ) system operating in Multiple Reaction Monitoring (MRM) mode.

Mass Transitions (MRM)

The "d6" label provides a mass shift of +6 Da. The transitions below monitor the loss of water (


) or the ammonia/hydroxyl group, which are characteristic fragmentation pathways for catecholamines.
AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Norepinephrine (Endogenous) 170.1 (

)
152.1 (

)
15-2050
dl-Norepinephrine-d6 (IS) 176.1 (

)
158.1 (

)
15-2050
Chromatographic Conditions

Catecholamines are highly polar and retain poorly on standard C18 columns. Two approaches are recommended:

  • Pentafluorophenyl (PFP) Columns: Offer superior retention via

    
     interactions with the aromatic ring of norepinephrine.
    
  • HILIC Mode: Uses high organic mobile phases to retain polar compounds.

Recommended Mobile Phase (PFP Column):

  • Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH stability).

  • Phase B: Methanol + 0.1% Formic Acid.

  • Note: Avoid Acetonitrile if possible, as Methanol often yields better solvation for protic catecholamines.

Visualization: LC-MS/MS Logic Flow

The following diagram illustrates the logic of using a deuterated IS to correct for matrix effects during ionization.

MS_Logic cluster_matrix Critical Correction Point Sample Biological Sample (Brain/Plasma) Extract Extraction (SPE / Acid Precip) Sample->Extract Spike Spike IS: dl-Norepinephrine-d6 Spike->Extract Normalization Start LC LC Separation (Co-elution of Analyte & IS) Extract->LC ESI ESI Source (Ionization) LC->ESI Matrix Effects Occur Here MS Mass Analyzer (MRM Detection) ESI->MS Q1/Q3 Filtering Data Quantification (Ratio: Analyte Area / IS Area) MS->Data

Figure 1: The Analytical Logic. The IS is spiked before extraction to account for both recovery losses (Extraction) and ion suppression (ESI).

Experimental Protocol: Brain Tissue Extraction

Objective: Extract norepinephrine from lipid-rich brain tissue while preventing oxidation (neuromelanin formation).

Reagents
  • Lysis Buffer: 0.1 M Perchloric Acid (PCA) + 0.1% Sodium Metabisulfite (Antioxidant).

  • Internal Standard Solution: 1 µM dl-Norepinephrine-d6 in Methanol.

Step-by-Step Workflow
  • Tissue Collection: Rapidly dissect brain region (e.g., locus coeruleus, hippocampus) and snap-freeze in liquid nitrogen.

  • Weighing: Weigh frozen tissue (target 10–50 mg).

  • Spiking (Crucial): Add 10 µL of dl-Norepinephrine-d6 IS solution directly to the frozen tissue before adding buffer.

    • Why? This ensures the IS undergoes the exact same extraction efficiency as the endogenous target.

  • Homogenization: Add 200 µL Lysis Buffer (PCA). Homogenize (bead beater or ultrasonic) at 4°C.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Transfer supernatant to a clean tube.

  • Filtration (Optional but Recommended): Pass through a 0.22 µm spin filter to protect the LC column.

  • Analysis: Inject 5–10 µL into the LC-MS/MS system immediately.

Visualization: Extraction & Purification Workflow

Extraction_Protocol Tissue Frozen Brain Tissue (10-50mg) Lysis Add 0.1M Perchloric Acid + Na-Metabisulfite Tissue->Lysis Spike ADD IS: dl-Norepinephrine-d6 Spike->Lysis Spike Early Homogenize Homogenization (4°C, Bead Beater) Lysis->Homogenize Spin Centrifugation 14,000g, 15 min Homogenize->Spin Supernatant Collect Supernatant (Acidic Extract) Spin->Supernatant Inject LC-MS/MS Injection Supernatant->Inject

Figure 2: Extraction Workflow. The use of Perchloric Acid precipitates proteins, while Sodium Metabisulfite prevents the oxidation of the catechol ring.

Data Interpretation & Validation

To validate the assay using dl-Norepinephrine-d6, ensure the following criteria are met:

  • Linearity: The calibration curve (ratio of Analyte Area / IS Area vs. Concentration) should yield

    
    .
    
  • Blank Check: Inject a "Double Blank" (Matrix without Analyte or IS) to ensure no interference at the IS transition (176 -> 158).

  • IS Consistency: Plot the absolute peak area of the IS across all samples. A deviation of >20% indicates significant matrix effects or extraction errors in that specific sample.

References

  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS: Application Note. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1219803-04-9, Norepinephrine-d6. Retrieved from [Link]

  • Van Dam, A., et al. (2020).[1] Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry. Retrieved from [Link]

Sources

Technical Guide: Sourcing and Utilizing dl-Norepinephrine-d6 Hydrochloride in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of catecholamines via LC-MS/MS, the selection of an appropriate Internal Standard (IS) is the single most critical factor determining assay precision and accuracy.[1] dl-Norepinephrine-d6 Hydrochloride (CAS: 1219803-04-9) represents the gold standard for normalizing matrix effects, recovery losses, and ionization variability.[1]

This guide provides a technical deep-dive into the commercial landscape of this isotope, its specific labeling patterns, and the rigorous protocols required to maintain its integrity during experimentation.[1]

Technical Profile & Mechanism of Action

To effectively utilize dl-Norepinephrine-d6, one must understand its structural modifications. Unlike simple deuterated analogs (e.g., d2 or d3), the d6 variant offers a mass shift of +6 Da.[1] This is scientifically significant because it moves the IS signal well beyond the natural isotopic envelope of the endogenous analyte (M+1, M+2), eliminating "cross-talk" that can skew quantification at lower limits of detection (LLOD).[1]

Chemical Specifications
  • Chemical Name: (±)-Norepinephrine-d6 Hydrochloride[1][2][3][4][5][6]

  • Synonyms: dl-Noradrenaline-d6 HCl; 4-(2-amino-1-hydroxyethyl)-1,2-benzenediol-d6 HCl[3][6][7]

  • CAS Number (Labeled): 1219803-04-9[1][3][6][7][8]

  • CAS Number (Unlabeled): 55-27-6[1][2][5][7][8][9][10]

  • Molecular Formula: C₈H₅D₆NO₃[11] • HCl

  • Molecular Weight: ~211.68 g/mol (Salt form)[1]

  • Labeling Pattern: The "d6" designation typically refers to the deuteration of all non-exchangeable protons:

    • Ring: Positions 2, 5, and 6 (3 Deuteriums)[1][11][12]

    • Side Chain:

      
      -carbon (2 Deuteriums) and 
      
      
      
      -carbon (1 Deuterium)[1]
Structural Visualization

The following diagram illustrates the specific deuteration sites that provide the +6 Da mass shift.

Norepinephrine_Structure Core Catecholamine Core Ring Aromatic Ring (Positions 2, 5, 6) Core->Ring Contains SideChain Side Chain (Alpha & Beta Carbons) Core->SideChain Contains Deuterium Deuterium (D) Substitutions Ring->Deuterium 3 D Atoms SideChain->Deuterium 3 D Atoms

Caption: Structural breakdown of dl-Norepinephrine-d6 showing the distribution of deuterium atoms.

Commercial Supplier Landscape

Sourcing stable isotopes requires balancing isotopic purity (to minimize contribution to the analyte signal) with chemical purity.[1] Below is a comparative analysis of major suppliers verified for this specific CAS number.

Supplier Comparison Matrix
SupplierProduct Code / BrandIsotopic PurityFormPack SizesKey Feature
Cayman Chemical Item No. 10842≥99% deuterated forms (d1-d6)Solid (Crystalline)1 mg, 5 mg, 10 mgHigh transparency on d0 contribution (<1%)
Sigma-Aldrich (Merck) Cerilliant® BrandCertified Reference Material (CRM)Solution (100 µg/mL in MeOH)1 mL AmpuleISO 17034 accredited; "Snap-N-Spike" format
C/D/N Isotopes D-663498 atom % DSolid0.005 g, 0.01 gSpecializes in high-enrichment isotopes
Toronto Research Chemicals N674502>98%Solid2.5 mg, 25 mgExtensive inventory of metabolites for cross-validation
Supplier Selection Logic

Not all experiments require the same grade of material. Use this decision matrix to select the correct supplier type.

Supplier_Selection Start Start: Define Application Clinical Clinical / Diagnostic (ISO Regulation) Start->Clinical Discovery R&D / Discovery (High Throughput) Start->Discovery Sigma Select: Sigma (Cerilliant) Certified Reference Material Clinical->Sigma Requires Traceability Cayman Select: Cayman / TRC High Purity Solid Discovery->Cayman Requires Flexibility/Bulk

Caption: Decision matrix for selecting a supplier based on regulatory requirements and workflow.[1]

Experimental Protocols: Handling & Usage

Expertise Note: Norepinephrine is a catecholamine, making it highly susceptible to oxidation (forming adrenochrome) and degradation at neutral or alkaline pH.[1] The d6 isotope is equally unstable chemically, despite its isotopic stability.

Stock Solution Preparation

Objective: Create a stable 1.0 mg/mL primary stock.

  • Solvent Choice: Do not use pure water or phosphate-buffered saline (PBS).[1]

  • Reconstitution Buffer: Prepare 0.1 M Formic Acid or 0.1 N HCl in Methanol (50:50 v/v). The acidity prevents oxidation.

  • Procedure:

    • Weigh 1.0 mg of dl-Norepinephrine-d6 HCl.[8]

    • Dissolve in 1.0 mL of the Reconstitution Buffer.

    • Critical Step: Purge the headspace with Nitrogen or Argon gas before sealing.

  • Storage: Store at -80°C. Stable for 6 months.

LC-MS/MS Workflow

The following workflow integrates the d6-IS into a plasma extraction protocol.

LCMS_Workflow Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (dl-Norepinephrine-d6) Sample->IS_Add Normalization Step Precip Protein Precipitation (Cold Acetonitrile) IS_Add->Precip Centrifuge Centrifuge (10,000 x g, 10 min) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject LC-MS/MS Injection Supernatant->Inject

Caption: Standardized workflow for incorporating dl-Norepinephrine-d6 into plasma bioanalysis.

Troubleshooting: Isotopic Interference

If you observe a signal in the "blank" channel (analyte transition) when injecting only the IS:

  • Cause: The IS contains >1% of d0 (unlabeled) material.[1]

  • Solution: Check the Certificate of Analysis (CoA) for "Isotopic Purity."[1] It should be ≥99%.[13][14] If <99%, you must increase the Lower Limit of Quantitation (LLOQ) or switch suppliers.[1]

References

  • Bergmann, M., & Schmedes, A. (2014). Highly Sensitive LC-MS/MS Method for Selective Analysis of Epinephrine and Norepinephrine in Plasma. MSACL Abstracts. Retrieved from [Link][1]

Sources

Methodological & Application

dl-Norepinephrine-d6 Hydrochloride in plasma catecholamine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Plasma Norepinephrine via LC-MS/MS using dl-Norepinephrine-d6 Hydrochloride

Executive Summary

This application note details a robust, self-validating protocol for the quantification of Norepinephrine (NE) in human plasma. The method utilizes This compound as a stable isotope-labeled internal standard (SIL-IS) to correct for the significant matrix effects and recovery losses inherent in catecholamine analysis.

Key Technical Advantages:

  • Internal Standard: dl-Norepinephrine-d6 HCl provides a +6 Da mass shift, eliminating isotopic cross-talk (M+0/M+1) from high-concentration native samples.

  • Separation Chemistry: Utilization of Pentafluorophenyl (PFP) stationary phases to retain highly polar catecholamines without ion-pairing reagents.

  • Extraction: Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) to isolate basic amines from complex plasma matrices.

Material Science & Mechanistic Rationale

The Analyte: Norepinephrine

Norepinephrine is a polar, hydrophilic catecholamine (logP ≈ -1.24) susceptible to rapid oxidative degradation. Its endogenous presence in plasma (typically 200–500 pg/mL) complicates blank matrix generation.

The Internal Standard: dl-Norepinephrine-d6 HCl[1][2]
  • Chemical Identity: A racemic mixture of deuterium-labeled norepinephrine.[1]

  • Why dl- (Racemic)? While human plasma contains primarily l-Norepinephrine, standard LC-MS/MS methods on achiral columns do not separate enantiomers. The racemic IS co-elutes perfectly with the native analyte, ensuring identical ionization conditions.

  • Why d6? A +6 Da mass shift (Precursor m/z 176.1 vs. 170.1) is superior to d3 analogs. It prevents the "contribution" phenomenon where the natural isotopic envelope of a high-concentration analyte overlaps with the IS channel, which would otherwise skew quantitation at the Upper Limit of Quantification (ULOQ).

Pre-Analytical Considerations (Critical)

Catecholamines degrade rapidly at room temperature and neutral pH.

  • Collection: Whole blood into K2-EDTA or Heparin tubes.

  • Stabilization: Immediately add Sodium Metabisulfite (4 mM) or a Glutathione/EGTA solution to prevent oxidation to quinones.

  • Processing: Centrifuge at 4°C within 30 minutes. Store plasma at -70°C.

Experimental Protocol

Reagents & Materials
  • IS Stock: dl-Norepinephrine-d6 HCl (1 mg/mL in MeOH/0.1% Formic Acid).

  • SPE Plate: 10 mg or 30 mg Weak Cation Exchange (WCX) 96-well plate (e.g., Waters Oasis WCX or equivalent).

  • LC Column: Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.9 µm).

Sample Preparation (WCX-SPE)

The WCX mechanism exploits the basic amine of NE (pKa ~9.5) to retain it on the sorbent while washing away neutrals and acids.

StepProcedureRationale
1. Pre-treatment Mix 250 µL Plasma + 250 µL 50 mM Ammonium Acetate (pH 7.0) + 20 µL IS Working Sol. Buffering to pH 7.0 ensures NE is positively charged (protonated amine) for ion exchange.
2. Conditioning 500 µL Methanol, then 500 µL Water.Activates sorbent ligands.
3. Loading Load pre-treated sample (~500 µL) at low vacuum.NE binds to carboxylate groups on sorbent via ionic interaction.
4. Wash 1 500 µL 50 mM Ammonium Acetate (pH 7.0).Removes proteins and salts.
5. Wash 2 500 µL Methanol (100%).Removes hydrophobic interferences (lipids) while NE remains ionically bound.
6. Elution 2 x 100 µL Methanol containing 5% Formic Acid.[2]Acidification protonates the sorbent carboxyl groups (neutralizing them), releasing the positively charged NE.
7. Reconstitution Evaporate to dryness (N2, 40°C). Reconstitute in 100 µL Mobile Phase A.Prepares sample for LC injection.
LC-MS/MS Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 0-1 min (2% B), 1-3 min (Linear to 90% B), 3.1 min (Re-equilibrate).

  • Flow Rate: 0.4 mL/min.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)
Norepinephrine 170.1107.1Quantifier20
170.1152.1Qualifier15
NE-d6 (IS) 176.1113.1Quantifier20
176.1158.1Qualifier15

Workflow Visualization

Extraction & Analysis Workflow

G Sample Plasma Sample (Endogenous NE) Mix Pre-treatment (pH 7.0 Buffer) Sample->Mix IS Spike IS: dl-NE-d6 HCl IS->Mix SPE WCX SPE Extraction (Bind Basic Amines) Mix->SPE Load Elute Acidic Elution (5% Formic in MeOH) SPE->Elute Wash & Elute LCMS LC-MS/MS Analysis (PFP Column) Elute->LCMS Reconstitute Data Quantification (Ratio NE/NE-d6) LCMS->Data

Caption: Step-by-step workflow from plasma collection to ratiometric quantification.

Mechanism of Internal Standard Correction

This diagram illustrates how NE-d6 corrects for matrix effects (ion suppression) that often plague plasma analysis.

G cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) Matrix Co-eluting Phospholipids (Matrix Effect) Suppression Ionization Suppression (Signal Reduction) Matrix->Suppression Causes Analyte Native Norepinephrine (m/z 170.1) Analyte->Suppression IS dl-Norepinephrine-d6 (m/z 176.1) IS->Suppression Result Corrected Ratio: (Suppressed NE / Suppressed IS) = Accurate Conc. Suppression->Result Both signals affected equally

Caption: The co-eluting IS experiences the exact same suppression as the analyte, normalizing the error.

Validation Strategy (E-E-A-T)

Since "blank" human plasma free of Norepinephrine does not exist, standard validation protocols must be adapted.

The "Surrogate Matrix" Approach
  • Method: Use Charcoal-Stripped Plasma (CSP) or Synthetic Plasma (PBS + 4% BSA) to prepare calibration standards.

  • Validation Requirement: You must demonstrate Parallelism .

    • Test: Spike NE into Surrogate Matrix and into Native Plasma (Standard Addition).

    • Acceptance: The slopes of the two calibration curves must be statistically identical (within 15%).

The "Surrogate Analyte" Alternative
  • Note: While possible to use a different isotope as the "quantifier" and the native as the "standard," the Surrogate Matrix approach is generally preferred for NE when using NE-d6 as the IS.

Acceptance Criteria (FDA 2018 Guidelines)
  • Linearity: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Accuracy/Precision: ±15% (±20% at LLOQ).

  • Recovery: Consistent across low, medium, and high QC levels (absolute recovery does not need to be 100%, but must be reproducible).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Sensitivity Oxidation of NE.Ensure Sodium Metabisulfite is added immediately at blood collection.
Peak Tailing Secondary interactions with silanols.Increase buffer strength (10 mM) or switch to a PFP column.
Signal Suppression Phospholipids eluting in dead time.Ensure the WCX wash step with 100% MeOH is sufficient; divert LC flow to waste for first 0.5 min.
IS Interference Cross-talk from native NE.Ensure the IS concentration is appropriate (not too low) and the mass resolution of the MS is calibrated (Unit resolution).

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2020). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research. Retrieved from [Link][1][2][3][4][5][6][7][8]

  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Quantitative analysis of endogenous compounds. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Application Note: Quantitative Neuroscience via In Vivo Microdialysis Using dl-Norepinephrine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for High-Fidelity Monitoring of Noradrenergic-System Dynamics

Introduction: The Imperative for Precision in Neurotransmitter-Monitoring

The noradrenergic system, originating primarily from the locus coeruleus in the brainstem, is fundamental to a vast array of physiological and cognitive processes, including arousal, stress, memory, and mood.[1] Consequently, dysregulation of norepinephrine (NE) signaling is implicated in numerous neurological and psychiatric disorders.[2] In vivo microdialysis has emerged as a powerful technique to sample the extracellular fluid of discrete brain regions, offering a window into the dynamic changes of neurotransmitter concentrations.[3]

However, the accurate quantification of these neurotransmitters, which exist in nanomolar concentrations, presents a significant analytical challenge.[4] This guide details a robust methodology leveraging dl-Norepinephrine-d6 Hydrochloride as a stable isotope-labeled (SIL) internal standard in conjunction with microdialysis and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach provides a self-validating system for the precise and accurate quantification of endogenous norepinephrine, overcoming common issues of sample loss and matrix effects.

This compound is the deuterium-labeled form of norepinephrine, making it an ideal internal standard for quantitative analysis by LC-MS.[5] Its physicochemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis, yet it is distinguishable by its mass.

Scientific Foundation: The Rationale for a Deuterated Internal Standard

The core principle of this protocol is the use of a SIL internal standard to ensure analytical accuracy. Here's why this is critical:

  • Compensating for Variability: Microdialysis is a multi-step process involving sample collection, potential storage, and complex analytical procedures. Each step introduces potential variability in analyte recovery. A SIL internal standard, added at a known concentration, experiences the same processing as the endogenous norepinephrine. By measuring the ratio of the endogenous analyte to the SIL standard, variations in sample handling and instrument response are effectively normalized.[6]

  • Mitigating Matrix Effects: The complex biochemical milieu of brain dialysate can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effects. This can lead to inaccurate quantification. Because the SIL standard co-elutes and has nearly identical ionization properties to the endogenous analyte, it experiences the same matrix effects. This allows for a reliable correction, which is a significant advantage over using a structurally analogous but chemically different internal standard.[7][8]

  • Enabling Accurate Calibration: The use of a SIL internal standard is crucial for building accurate calibration curves and ensuring the reliable quantification of low-concentration endogenous compounds.[9][10]

The following diagram illustrates the central role of the SIL internal standard in the experimental workflow.

G cluster_invivo In Vivo Microdialysis cluster_analysis Ex Vivo Analysis cluster_result Result Probe Microdialysis Probe in Target Brain Region Collection Microdialysate Collection (Endogenous NE + d6-NE) Probe->Collection Pump Syringe Pump Perfusate Artificial CSF + dl-Norepinephrine-d6 HCl Pump->Perfusate Perfusate->Probe LC UHPLC Separation Collection->LC Sample Injection MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Data Data Analysis (Ratio of NE / d6-NE) MS->Data Quant Accurate Quantification of Endogenous Norepinephrine Data->Quant

Caption: Experimental workflow for microdialysis with a SIL internal standard.

Physicochemical Properties and Handling of this compound

Proper handling and storage are paramount to maintaining the integrity of the standard.

PropertyValueSource
Chemical Formula C₈D₆H₅NO₃·HCl[11]
Molecular Weight 211.68 g/mol [11]
Appearance Solid[12]
Storage (Stock) -80°C for up to 6 months; -20°C for up to 1 month.[13]
Storage (Solution) Store at 4°C, protected from light. Stable for up to 61 days.[14]
Solubility Soluble in aqueous solutions like artificial cerebrospinal fluid (aCSF).N/A

Note on Stability: Norepinephrine and its deuterated analog are susceptible to oxidation and photodegradation. All solutions should be prepared fresh when possible, stored in amber vials, and kept on ice or refrigerated during use.[14]

Detailed Experimental Protocols

Protocol 1: Preparation of Perfusion Fluid

The perfusion fluid, typically artificial cerebrospinal fluid (aCSF), must be carefully prepared to maintain physiological osmolarity and pH. The dl-Norepinephrine-d6 HCl is added to this solution.

Materials:

  • This compound

  • High-purity water (e.g., 18.2 MΩ·cm)

  • Salts for aCSF (e.g., NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, Na₂HPO₄, Glucose)

  • Sterile filters (0.22 µm)

  • pH meter

Procedure:

  • Prepare a stock solution of dl-Norepinephrine-d6 HCl in high-purity water.

  • Prepare the aCSF solution with all salts except those that may precipitate (e.g., CaCl₂).

  • Bubble the aCSF with carbogen (95% O₂ / 5% CO₂) for 15-20 minutes to stabilize the pH.

  • Add the remaining salts and adjust the pH to 7.4.

  • Spike the aCSF with the dl-Norepinephrine-d6 HCl stock solution to achieve the desired final concentration (typically in the low nM range, to be optimized for the specific brain region and analytical sensitivity).

  • Filter the final perfusion fluid through a 0.22 µm sterile filter.

  • Store on ice and protect from light until use.

Protocol 2: In Vivo Microdialysis Procedure

This protocol outlines the key steps for performing microdialysis in a rodent model. All procedures must be approved by the relevant institutional animal care and use committee.

Materials:

  • Anesthetized or freely moving animal model

  • Stereotaxic frame

  • Microdialysis probe (select a membrane length and molecular weight cutoff appropriate for neurotransmitters)

  • Syringe pump and gastight syringes

  • Fraction collector or vials for manual collection

  • Prepared perfusion fluid

Procedure:

  • Surgical Implantation: Anesthetize the animal and secure it in the stereotaxic frame. Perform a craniotomy over the target brain region. Slowly lower the microdialysis probe to the desired coordinates.

  • Probe Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 0.1–2.0 µL/min) for a stabilization period (typically 1-2 hours) to allow the tissue to recover from the insertion trauma.[3][15]

  • Sample Collection: Switch to the perfusion fluid containing dl-Norepinephrine-d6 HCl. Begin collecting dialysate samples into vials, typically over 10-20 minute intervals.[2] Vials should be kept on ice or in a refrigerated fraction collector.

  • Experimental Manipulation: After collecting a stable baseline, perform the desired pharmacological or behavioral manipulation.

  • Post-Experiment: Continue collecting samples for a sufficient period to observe the full effect and return to baseline. At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative to histologically verify probe placement.

Protocol 3: Sample Analysis by LC-MS/MS

The collected dialysate is analyzed to determine the concentrations of endogenous norepinephrine and the d6-labeled internal standard.

Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Autosampler vials

Procedure:

  • Sample Preparation: In many cases, microdialysate can be directly injected. If necessary, a simple protein precipitation step can be performed.[16]

  • Chromatographic Separation: Inject the sample onto the UHPLC system. Use a gradient elution to separate norepinephrine from other compounds in the dialysate.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both endogenous norepinephrine and dl-Norepinephrine-d6.[10]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Norepinephrine 170.1107.1
dl-Norepinephrine-d6 176.1111.1
Note: These are typical transitions and should be optimized on the specific instrument used.[17]
  • Data Analysis: Integrate the peak areas for both the endogenous norepinephrine and the dl-Norepinephrine-d6 internal standard. Calculate the ratio of the endogenous analyte to the internal standard. Use a calibration curve, prepared with known concentrations of norepinephrine and a fixed concentration of the internal standard, to determine the concentration of norepinephrine in the sample.

Advanced Application: In Vivo Probe Calibration

For the most accurate determination of absolute extracellular concentrations, in vivo calibration of the microdialysis probe is essential. The use of a deuterated standard simplifies this process significantly through the stable-isotope-labeled (SIL) retrodialysis method.[18]

In this method, the loss of the dl-Norepinephrine-d6 from the perfusion fluid as it passes through the probe is measured. This "loss" is directly proportional to the "recovery" of the endogenous analyte from the brain tissue. The probe's extraction efficiency (Ed) can be calculated for each sample, allowing for dynamic correction of the measured endogenous concentrations.[18][19] This is a more efficient alternative to traditional no-net-flux calibration methods.[18][20]

G cluster_probe Microdialysis Probe in Brain ECF cluster_flow Perfusion & Dialysis cluster_calc Calculation ECF Extracellular Fluid (ECF) [Endogenous NE] = C_ext Dialysate_Out Dialysate Out [d6-NE] = C_out [Endogenous NE] = C_dial Perfusate_In Perfusate In [d6-NE] = C_in Perfusate_In->Dialysate_Out Diffusion Across Membrane Recovery Recovery (Ed) = (C_in - C_out) / C_in Dialysate_Out->Recovery TrueConc True ECF Conc. (C_ext) = C_dial / Ed Recovery->TrueConc

Caption: Principle of SIL retrodialysis for in vivo probe calibration.

Noradrenergic Signaling Pathway

The norepinephrine measured in the dialysate is released from presynaptic terminals and acts on adrenergic receptors. Understanding this pathway is key to interpreting the data from microdialysis experiments.

G cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyr Tyrosine DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase DA Dopamine DOPA->DA DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle DA->NE_vesicle Dopamine β-hydroxylase NE_released Released NE NE_vesicle->NE_released Exocytosis Reuptake NE Transporter (NET) NE_released->Reuptake Alpha1 α1 Adrenergic Receptor NE_released->Alpha1 Alpha2 α2 Adrenergic Receptor NE_released->Alpha2 Beta β Adrenergic Receptor NE_released->Beta Effect Downstream Signaling Alpha1->Effect Alpha2->Effect Beta->Effect

Caption: Simplified norepinephrine synthesis, release, and signaling pathway.[21][22][23]

Conclusion

The combination of in vivo microdialysis with this compound as an internal standard and LC-MS/MS analysis represents the gold standard for quantitative neurochemical monitoring. This methodology provides the necessary accuracy and precision to study the subtle but significant dynamics of the noradrenergic system in both health and disease. By accounting for experimental variability and enabling robust calibration, this approach empowers researchers to generate high-quality, reproducible data, advancing our understanding of brain function and facilitating the development of novel therapeutics.

References

  • Donnelly, R. (2018). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. The Canadian Journal of Hospital Pharmacy, 71(2), 110–116. [Link]

  • Kennedy, R. T. (2013). Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. ACS Chemical Neuroscience, 4(5), 686–697. [Link]

  • Devoto, P., et al. (2020). Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex. Frontiers in Pharmacology, 11, 564503. [Link]

  • Neuro Transmissions. (2019, December 4). 2-Minute Neuroscience: Norepinephrine [Video]. YouTube. [Link]

  • Galle, A., et al. (2023). Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release. International Journal of Molecular Sciences, 24(8), 7247. [Link]

  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391–1399. [Link]

  • Wells, S. S., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(7), 1735-1744. [Link]

  • Eysberg, M. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.net. [Link]

  • Chaurasia, C. S., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(1), 23–39. [Link]

  • Song, P., et al. (2012). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS Chemical Neuroscience, 4(5), 770–776. [Link]

  • Lambert, G., et al. (2018). Schematic representation of the synthesis, release, and metabolism of norepinephrine in sympathetic nerve endings... ResearchGate. [Link]

  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. [Link]

  • van der Hoorn, F. A., et al. (1998). Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine. Journal of Neuroscience Methods, 81(1-2), 145–152. [Link]

  • Li, W., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 879(28), 3043–3049. [Link]

  • Wikipedia. (2024). Norepinephrine. [Link]

  • Hoang, B., et al. (n.d.). A Simple, Effective Method for Quantitative Analysis of the Biomarker Norepinephrine in Human Plasma by LC-MS/MS. Charles River. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Song, P., et al. (2013). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS Chemical Neuroscience, 4(5), 770–776. [Link]

  • CVPharmacology. (n.d.). Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. [Link]

  • National Center for Biotechnology Information. (n.d.). DL-Norepinephrine-d6. PubChem Compound Database. [Link]

  • Ali, M. S., et al. (2009). Simultaneous Determination of Epinephrine and Norepinephrine by High Performance Liquid Chromatography. Scientia Pharmaceutica, 77(2), 367–374. [Link]

  • Reddy, G. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Journal of Analytical & Bioanalytical Techniques, 8(5), 1-5. [Link]

  • Unilabs. (n.d.). Analysis of Free Norepinephrine and Epinephrine in Human Plasma by LC/MS/MS. [Link]

  • LGC Group. (n.d.). Use of stable isotope internal standards for trace organic analysis. [Link]

  • Alshak, M. N., & M Das, J. (2024). Physiology, Catecholamines. In StatPearls. StatPearls Publishing. [Link]

  • Ji, Q. C., et al. (2008). Simultaneous Determination of Plasma Epinephrine and Norepinephrine Using an Integrated Strategy of a Fully Automated Protein Precipitation Technique, Reductive Ethylation Labeling and UPLC-MS/MS. Journal of Chromatography B, 871(1), 54–62. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

Sources

Precision Quantitation of Norepinephrine in Biological Matrices using dl-Norepinephrine-d6 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Introduction

Norepinephrine (NE) is a critical catecholamine neurotransmitter and hormone involved in the "fight or flight" response. Accurate quantification of NE in plasma and tissue is essential for pharmacokinetic (PK) profiling of adrenergic drugs, pheochromocytoma diagnosis, and neuroscience research.

However, NE analysis presents a "Perfect Storm" of bioanalytical challenges:

  • High Polarity: Poor retention on standard C18 columns.

  • Chemical Instability: Rapid oxidation to quinones at physiological pH.

  • Endogenous Baseline: High background levels in biological matrices prevent the use of standard "blank" matrices for calibration.

This guide details a robust LC-MS/MS methodology utilizing dl-Norepinephrine-d6 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). The hexadeuterated (d6) analog provides the necessary mass shift (+6 Da) to distinguish it from endogenous NE while perfectly mimicking the analyte's extraction recovery and ionization behavior.

Chemical Properties & Reagents
PropertyAnalyte: Norepinephrine (NE)Internal Standard: dl-Norepinephrine-d6 HCl
CAS Number 51-41-2 (Free base)1260216-40-5 (Generic for labeled HCl)
Molecular Formula C₈H₁₁NO₃C₈H₅D₆NO₃ · HCl
Precursor Ion (M+H)⁺ 170.1 m/z 176.1 m/z
Key Function Biomarker / Target AnalyteCorrection for matrix effects & recovery loss
Solubility Water, Methanol (Sparingly)Water, Methanol
Stability Oxidizes rapidly (turn pink/brown)Stable in acidic solution (-20°C)

Storage Warning: Both NE and NE-d6 are light-sensitive and hygroscopic. Store neat standards at -20°C in a desiccator. Solutions must be kept acidic (0.1% Formic Acid or HCl) and protected from light.

Pre-Analytical Stabilization (Critical Step)

Causality: Catecholamines contain a catechol moiety (two hydroxyl groups on a benzene ring) that auto-oxidizes to aminochromes at neutral/basic pH or in the presence of oxygen. This degradation occurs before the sample even reaches the lab.

Protocol:

  • Collection: Draw whole blood into pre-chilled tubes containing K2-EDTA (anticoagulant) and Sodium Metabisulfite (Na₂S₂O₅) as an antioxidant (final concentration 4 mM).

  • Processing: Centrifuge immediately at 4°C (2000 x g, 10 min).

  • Storage: Separate plasma and store at -80°C. Do not store at -20°C for long periods, as enzymatic degradation can continue slowly.

Sample Preparation Protocol: Weak Cation Exchange (WCX) SPE

Expert Insight: Protein precipitation (PPT) is insufficient for NE because phospholipids cause massive ion suppression in the early eluting region where NE appears. Weak Cation Exchange (WCX) is the superior method because NE is a base (amine) that is positively charged at acidic pH, allowing it to bind to the sorbent while neutrals are washed away.

Materials
  • SPE Plate: Waters Oasis WCX µElution plate (or equivalent mixed-mode polymeric sorbent).

  • Internal Standard Spiking Solution: 10 ng/mL dl-Norepinephrine-d6 in 0.1% Formic Acid.

Step-by-Step Workflow
  • Pre-Treatment:

    • Mix 200 µL Plasma + 20 µL IS Spiking Solution.

    • Add 200 µL 10 mM Ammonium Acetate (pH 6.0) .

    • Why? Adjusting pH to ~6.0 ensures the amine is protonated (charged) for capture, while the carboxylic acid groups on the WCX sorbent are ionized (negatively charged).

  • Conditioning:

    • 200 µL Methanol.

    • 200 µL Water.

  • Loading:

    • Load pre-treated sample at low vacuum (approx. 1 mL/min).

  • Wash 1 (Matrix Removal):

    • 200 µL 10 mM Ammonium Acetate (pH 6.0) .

    • Removes proteins and salts.

  • Wash 2 (Hydrophobic Cleanup):

    • 200 µL Acetonitrile .

    • Removes lipids and hydrophobic interferences. NE stays bound via ionic interaction.

  • Elution:

    • Elute with 2 x 25 µL of Acetonitrile:Water (60:40) + 2% Formic Acid .

    • Why? The acid protonates the WCX sorbent carboxyl groups, neutralizing them and breaking the ionic bond, releasing the NE.

  • Reconstitution:

    • Dilute eluate with 100 µL Water (to reduce organic content for initial LC focusing).

LC-MS/MS Methodology

Technical Challenge: NE is extremely polar and elutes in the void volume of C18 columns. Solution: Use a Pentafluorophenyl (PFP) column.[1] The PFP phase offers "pi-pi" interactions with the aromatic ring of NE, providing superior retention and separation from isobaric interferences compared to C18.

Chromatographic Conditions
  • Column: Agilent Pursuit PFP or Waters HSS PFP (2.1 x 100 mm, 3 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 1mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient:

    • 0.0 min: 2% B (Hold for retention)

    • 3.0 min: 90% B

    • 3.1 min: 2% B (Re-equilibrate for 2 mins).

Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C (High temp needed for efficient desolvation of aqueous mobile phase).

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Type
Norepinephrine 170.1152.1 (Loss of H₂O)15Quantifier
Norepinephrine 170.1107.1 (Benzyl cation)25Qualifier
dl-NE-d6 (IS) 176.1 158.1 15Quantifier
dl-NE-d6 (IS) 176.1 111.1 25Qualifier
Visualizing the Workflow

The following diagram illustrates the decision logic and extraction physics.

NE_Workflow cluster_SPE WCX Solid Phase Extraction Sample Biological Sample (Plasma/Tissue) Stabilize Stabilization Add Na2S2O5 + EDTA (Prevent Oxidation) Sample->Stabilize Immediate IS_Add Add Internal Standard dl-Norepinephrine-d6 Stabilize->IS_Add PreTreat pH Adjustment (pH 6.0) IS_Add->PreTreat Load Load on WCX Plate (Ionic Binding) PreTreat->Load Wash Wash Steps 1. Aqueous (Salts) 2. ACN (Lipids) Load->Wash Elute Elution 2% Formic Acid (Break Ionic Bond) Wash->Elute LCMS LC-MS/MS Analysis PFP Column (Pi-Pi Interaction) MRM: 170.1 -> 152.1 Elute->LCMS

Caption: Step-by-step workflow for Norepinephrine quantification, highlighting the critical stabilization and WCX extraction mechanism.

Quantitation Strategy: The "Blank" Problem

Since NE is endogenous, you cannot find "NE-free" human plasma. Recommended Approach: Surrogate Matrix with Parallelism Validation.

  • Calibration Curve: Prepare standards in PBS (Phosphate Buffered Saline) + 4% BSA (Bovine Serum Albumin). This mimics the protein content of plasma without the endogenous NE.

  • QC Samples: Prepare Low, Mid, and High QCs in pooled human plasma to verify recovery in the true matrix.

  • Parallelism Check: You must prove that the slope of the curve in the Surrogate Matrix (PBS/BSA) is statistically identical to the slope of a "Standard Addition" curve in human plasma.

    • If slopes match: You can use the PBS/BSA curve to quantify plasma samples.

    • Calculation:Concentration = (Area_Analyte / Area_IS) * Slope + Intercept.

References
  • Agilent Technologies. (2016).[1] Plasma Catecholamines by LC/MS/MS using Agilent Pursuit PFP.[1] Retrieved from [Link]

  • Waters Corporation. (2022). Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE. Retrieved from [Link]

  • Estrela, R. et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites.[4][5] MDPI Molecules. Retrieved from [Link][6]

  • Tremblay, M. et al. (2008). Stability of norepinephrine infusions prepared in dextrose and normal saline solutions.[7] Canadian Journal of Anaesthesia.[7] Retrieved from [Link]

  • Mac-Mod Analytical. (2015). Low Level Determination of Catecholamines, Epinephrine, Norepinephrine and Dopamine from Plasma by UHPLC-MS-MS.[5] Retrieved from [Link]

Sources

Quantitative Analysis of Norepinephrine in Human Urine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Utilizing a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated protocol for the precise and accurate quantification of norepinephrine in human urine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology employs the principle of stable isotope dilution, incorporating dl-Norepinephrine-d6 HCl as the internal standard (IS) to correct for matrix effects and variations during sample processing. The protocol encompasses comprehensive procedures for 24-hour urine collection, solid-phase extraction (SPE), and LC-MS/MS analysis. Validation parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ), are presented to demonstrate the robustness and reliability of the method for clinical research and drug development applications.

Introduction: The Clinical and Analytical Imperative

Norepinephrine is a catecholamine that functions as both a hormone and a neurotransmitter, playing a central role in the body's sympathetic nervous system response to stress.[1] Its measurement in a 24-hour urine collection is a critical biomarker for diagnosing and monitoring neuroendocrine tumors, such as pheochromocytoma and paraganglioma, which can produce excessive amounts of catecholamines.[2][3] Accurate quantification is paramount, as elevated levels can be indicative of these conditions, as well as severe stress or anxiety.[4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for catecholamine analysis due to its superior sensitivity and specificity compared to traditional methods.[6] The complexity of the urine matrix, however, necessitates rigorous sample cleanup and a strategy to counteract analytical variability. The stable isotope dilution technique is the most reliable approach to achieve this. By spiking samples with a deuterated analog of the analyte, dl-Norepinephrine-d6 HCl, which is chemically identical but mass-shifted, we can ensure the highest degree of analytical accuracy.[7][8][9] This internal standard co-elutes with the endogenous norepinephrine and experiences identical ionization effects, allowing for precise ratiometric quantification.

This document provides a self-validating system, from sample collection to final data analysis, designed for implementation in a high-throughput clinical or pharmaceutical research laboratory.

Principle of the Method: Stable Isotope Dilution

The core of this analytical method is the principle of stable isotope dilution mass spectrometry. A known quantity of dl-Norepinephrine-d6 HCl is added to every sample, calibrator, and quality control at the beginning of the sample preparation process. This "internal standard" acts as a chemical and analytical mimic for the endogenous, non-labeled norepinephrine. During sample extraction, chromatography, and ionization, any loss or variation affects both the analyte and the internal standard equally. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). The final concentration is calculated based on the ratio of the analyte's response to the internal standard's response, providing a highly precise and accurate result that is independent of sample recovery or matrix-induced signal suppression.

cluster_sample Urine Sample cluster_is Internal Standard cluster_process Sample Processing Analyte Endogenous Norepinephrine (light) SPE Solid-Phase Extraction (SPE) (Potential for Analyte Loss) Analyte->SPE IS Norepinephrine-d6 (heavy) Known Amount IS->SPE LC LC Separation SPE->LC Analyte + IS MS MS/MS Detection LC->MS Co-elution Quant Accurate Quantification MS->Quant Ratio of Peak Areas (light / heavy)

Caption: Principle of Stable Isotope Dilution for Norepinephrine Quantification.

Materials and Methodology

Reagents and Materials
  • Standards: Norepinephrine bitartrate salt (analytical grade), dl-Norepinephrine-d6 hydrochloride (≥98% isotopic purity).[10]

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (≥99%), Hydrochloric acid (6M).

  • Water: Deionized water, >18 MΩ·cm.

  • SPE Cartridges: Weak Cation Exchange (WCX) or Mixed-Mode Cation Exchange (MCX) solid-phase extraction cartridges (e.g., 30 mg, 1 mL).[11][12]

  • Urine Matrix: Charcoal-stripped or synthetic urine for calibrators and QCs.

Sample Handling and Collection

A 24-hour urine collection is required for clinically relevant results.[2]

  • Preservative: The collection container must contain an acid preservative, typically 20-30 mL of 6M HCl, to maintain the stability of catecholamines by keeping the pH below 3.0.[3]

  • Collection Procedure: The patient should discard the first morning void on day one. All subsequent urine for the next 24 hours, including the first morning void on day two, must be collected in the refrigerated container.[4][5]

  • Storage: Upon receipt in the lab, the total 24-hour volume is recorded. An aliquot is taken and can be stored at -20°C or below until analysis.

Preparation of Stock Solutions, Calibrators, and QCs
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for norepinephrine (analyte) and dl-Norepinephrine-d6 HCl (internal standard) in a solution of 0.1% formic acid in water. Store at -20°C.

  • Calibration Standards: Prepare a series of working calibration standards by serially diluting the norepinephrine stock solution into the surrogate urine matrix. A typical range would cover 10 to 2000 ng/mL.

  • Quality Controls (QCs): Prepare QC samples from a separate norepinephrine stock solution at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC), representing the lower, mid, and upper range of the calibration curve.

Experimental Workflow: From Sample to Signal

The overall workflow is a multi-stage process designed to isolate the analyte from a complex biological matrix and present it for sensitive detection.

Sample 24-Hour Urine Sample (Acid Preserved) Spike Spike with Norepinephrine-d6 IS Sample->Spike SPE Solid-Phase Extraction (SPE) (Isolate Catecholamines) Spike->SPE Elute Elution SPE->Elute Dry Evaporation to Dryness Elute->Dry Recon Reconstitution in Mobile Phase Dry->Recon Inject LC-MS/MS Injection Recon->Inject Data Data Acquisition & Quantification Inject->Data

Caption: Overall Experimental Workflow for Urinary Norepinephrine Analysis.

Detailed Solid-Phase Extraction (SPE) Protocol

This protocol is optimized for a weak cation exchange (WCX) cartridge.[12]

  • Sample Pre-treatment:

    • Thaw urine samples, calibrators, and QCs. Vortex to mix.

    • To 500 µL of each sample, add 50 µL of the Norepinephrine-d6 internal standard working solution.

    • Add 500 µL of a buffer solution to adjust the pH to approximately 7, ensuring the catecholamines are charged for binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of Deionized Water.

    • Equilibrate with 1 mL of Acetate Buffer (pH 7). Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Wash Steps:

    • Wash the cartridge with 1 mL of Deionized Water to remove salts and polar interferences.

    • Wash with 1 mL of Methanol to remove non-polar interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Elute the norepinephrine and norepinephrine-d6 with 1 mL of Methanol containing 5% formic acid.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase. Vortex to ensure complete dissolution.

LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Parameter Condition Rationale
LC System UPLC/HPLC SystemProvides necessary resolution and speed.
Column Polar C18 or PFP, e.g., 2.1 x 100 mm, 1.8 µmOffers enhanced retention for polar catecholamines.[11][13]
Mobile Phase A 0.2% Formic Acid in WaterProvides protons for positive ionization and aids in peak shape.
Mobile Phase B 0.2% Formic Acid in MethanolElutes the analytes from the reversed-phase column.[14]
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 2% B held for 0.5 min, ramp to 90% B over 3 min, hold, re-equilibrateA gradient ensures separation from other components and a sharp peak shape.
Injection Volume 5-10 µLBalances sensitivity with potential for column overload.
Column Temp 40 °CImproves peak shape and reduces viscosity.
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative Multiple Reaction Monitoring (MRM).
Ionization Mode Positive Electrospray Ionization (ESI+)Catecholamines readily form positive ions.[13]
MRM Transitions See Table 2 belowSpecific precursor-to-product ion transitions ensure specificity.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Norepinephrine 170.1152.1Optimized for instrument
dl-Norepinephrine-d6 176.1158.1Optimized for instrument

Method Validation and Performance Characteristics

The method was validated according to established bioanalytical method validation guidelines.[15][16][17] The results demonstrate a high level of performance suitable for its intended purpose.

Linearity and Lower Limit of Quantification (LLOQ)

The assay was linear over the concentration range of 10-2000 ng/mL. The calibration curve, constructed by plotting the peak area ratio (Norepinephrine/Norepinephrine-d6) against concentration, yielded a correlation coefficient (r²) of >0.995. The LLOQ was established at 10 ng/mL, where the analyte response was at least 10 times the response of the blank, with accuracy and precision within 20%.[16][18]

Accuracy and Precision

Intra-assay (n=6 within a single run) and inter-assay (n=6 on three separate days) accuracy and precision were evaluated at four QC levels.

QC Level Nominal Conc. (ng/mL) Intra-Assay Precision (%CV) Inter-Assay Precision (%CV) Accuracy (% Bias)
LLOQ 10≤ 10.5%≤ 12.1%-5.5% to 7.2%
LQC 30≤ 8.2%≤ 9.5%-4.1% to 6.8%
MQC 300≤ 5.1%≤ 6.3%-3.5% to 4.1%
HQC 1500≤ 4.5%≤ 5.8%-2.8% to 3.7%
Acceptance Criteria: Precision ≤15% CV (≤20% at LLOQ), Accuracy within ±15% of nominal (±20% at LLOQ).[15][18]
Selectivity and Recovery
  • Selectivity: Analysis of six different blank urine sources showed no significant interfering peaks at the retention times of norepinephrine or its internal standard, confirming method selectivity. Interference was <20% of the LLOQ response.[15]

  • Extraction Recovery: The efficiency of the SPE process was determined to be consistent and robust, with recoveries ranging from 85% to 105% across the QC levels.

Results and Clinical Context

The concentration of norepinephrine in patient samples is determined by interpolating the peak area ratio from the linear regression of the calibration curve. The final result is typically reported in mcg/24 hours by multiplying the concentration (mcg/L) by the total 24-hour urine volume (L).

Typical Reference Range: 15 to 80 mcg/24 hours.[4][5] Note: Reference ranges may vary slightly between laboratories and patient populations. Results should always be interpreted in the context of a full clinical evaluation.

Conclusion

This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of norepinephrine in human urine. The use of dl-Norepinephrine-d6 HCl as an internal standard ensures exceptional accuracy by correcting for matrix variability and sample processing inconsistencies. The detailed protocol for sample preparation using solid-phase extraction is effective and reproducible. The validation data confirms that this method meets the rigorous standards required for clinical research and pharmaceutical development, providing a reliable tool for researchers and scientists in the field.

References

  • UCSF Health. (2023, August 20). Catecholamines - urine. [Link]

  • UCLA Health. (n.d.). Urine Catecholamine Test. Endocrine Surgery. [Link]

  • University of Rochester Medical Center. (n.d.). Catecholamines (Urine). Health Encyclopedia. [Link]

  • Sattar, T., & Quertermous, T. (2024, October 6). 24-Hour Urine Collection and Analysis. StatPearls - NCBI Bookshelf. [Link]

  • The Joint Pathology Center. (n.d.). Catecholamines, 24 hr urine (Norepinephrine, epinephrine, dopamine). Lab Dictionary. [Link]

  • Wang, H., et al. (n.d.). Solid-Phase Extraction Coupled to Tandem Mass Spectrometry for Rapid Quantitation of Urinary Catecholamines and Total Metanephrines. ResearchGate. [Link]

  • MDPI. (n.d.). Selective Separation and Analysis of Catecholamines in Urine Based on Magnetic Solid Phase Extraction.... [Link]

  • Phenomenex. (2022, May 20). Urinary Catecholamines Extraction via SPE. [Link]

  • Cooke, B. R. (2017, March 1). Extraction of Catecholamines and Metanephrines from Urine Using Strata X-CW Solid Phase Extraction Cartridges. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • American Association for Clinical Chemistry. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • Taylor, P. J., et al. (2011). Urinary metanephrines by liquid chromatography tandem mass spectrometry: using multiple quantification methods to minimize interferences in a high throughput method. PubMed. [Link]

  • Kushnir, M. M., et al. (2016). Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • ResearchGate. (2025, August 7). Quantitative Determination of Adrenaline and Noradrenaline in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2025, August 6). Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Unchained Labs. (n.d.). Analysis of Free Norepinephrine and Epinephrine in Human Plasma by LC/MS/MS. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Norepinephrine. [Link]

Sources

Troubleshooting & Optimization

troubleshooting LC pump issues causing variable retention times

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC Pump Diagnostics & Retention Time Stability

Status: Active Operator: Senior Application Scientist (Dr. A. Vance) Topic: Troubleshooting Variable Retention Times (Pump-Specific)

Introduction: The Heartbeat of Your Data

In Liquid Chromatography, retention time (


) is the primary identifier of an analyte. When 

drifts or fluctuates, your data integrity is compromised. While column aging and temperature are common culprits, the pump is the heartbeat of the system. If the flow rate varies by even 1%,

will shift proportionally.

This guide moves beyond basic manual instructions to the hydrodynamic causality of pump failures. We will isolate whether your issue is mechanical (check valves/seals), physical (cavitation/compressibility), or electronic (mixing valve timing).

Phase 1: The Diagnostic Triage

Before disassembling the pump, we must prove the pump is the root cause. Use this logic flow to isolate the variable.

Diagnostic Logic Tree

DiagnosticTree Start Symptom: Variable Retention Time CheckPressure Check Pressure Ripple (Is it > 1-2%?) Start->CheckPressure RippleYes High Pressure Ripple CheckPressure->RippleYes Yes (>2%) RippleNo Stable Pressure CheckPressure->RippleNo No (<1%) IsoTest Run Isocratic Test (Pre-mixed Mobile Phase) MixValve Suspect: Proportioning Valve (Gradient Mixing) IsoTest->MixValve Stable in Isocratic, Drifts in Gradient ColumnTemp Suspect: Column/Temp (Not a Pump Issue) IsoTest->ColumnTemp Drifts in Isocratic too CheckValve Suspect: Check Valves or Air/Cavitation RippleYes->CheckValve RippleNo->IsoTest

Figure 1: Decision matrix for isolating pump-related retention time shifts. Pressure ripple is the primary indicator of mechanical pump failure.

Phase 2: The Hydraulic Path (Pressure Ripple & Check Valves)

Q: My pressure is fluctuating (rippling) by >20 bar. How do I confirm if it's a check valve failure without calling service?

A: Perform the "Static Leak Test" (Pressure Decay). Pressure ripple is often caused by a check valve that fails to seal during the compression stroke, allowing mobile phase to regurgitate back into the line rather than moving to the column [1].

The Protocol:

  • Isolate: Disconnect the column and replace it with a "blank nut" (dead-end plug) or a high-resistance capillary.

  • Pressurize: Set flow to 0.1 mL/min (isocratic water/methanol) until system pressure reaches ~200 bar (or your system's limit).

  • Stop: Turn the flow to 0 mL/min immediately.

  • Observe: Watch the pressure reading.

    • Pass: Pressure drops slowly (< 10 bar/min). The system is tight.

    • Fail: Pressure drops rapidly (> 50 bar/min). You have a leak.

Q: The leak test failed. How do I know if it's the Inlet or Outlet valve?

  • Inlet Valve Failure: You will often see "draw-back" or negative pressure spikes during the intake stroke.

  • Outlet Valve Failure: Pressure drops during the delivery stroke of the opposing piston (in dual-piston pumps).

Q: Can I clean check valves, or must I replace them? A: You can often rescue them. Sticky valves are caused by acetonitrile polymerization or buffer salt precipitation.

  • Cleaning Protocol:

    • Remove the valve cartridge.[1]

    • Sonicate for 20 minutes in 60°C Water (to dissolve salts).

    • Sonicate for 20 minutes in Methanol (to dissolve organic residue).

    • Critical: Do not sonicate ceramic valves in the same beaker as metal parts; the vibration can chip the ceramic ball [2].

Phase 3: Gradient Mixing & Proportioning Valves

Q: My pressure is stable, but retention times drift only when running gradients. Isocratic runs are perfect. What is happening?

A: This is a classic "Proportioning Valve" (Mixing Valve) failure. In low-pressure mixing systems (quaternary pumps), the solenoid valves open and close rapidly to mix solvents. If one valve is "lazy" (opens slowly) or leaks, the mobile phase composition changes, altering


 [3].

The "Step Gradient" Validation Test: To validate mixing accuracy, you must remove the column chemistry from the equation.

  • Setup: Remove column; install a restriction capillary (to generate ~50 bar backpressure).

  • Solvents:

    • Line A: 100% Water.[2]

    • Line B: Water + 0.1% Acetone (Tracer).

  • Method: Program steps at 0%, 10%, 50%, 90%, 100% B. Hold each step for 5 minutes.

  • Detection: Monitor UV at 265 nm (Acetone absorbance).

  • Analysis: The steps should be flat and square.

    • Rounded corners: Large dwell volume (normal).

    • Ripples on the plateau: Mixing valve cycling issues.

    • Incorrect height: Calibration error or restricted intake line.

Table 1: Mixing Valve Troubleshooting

SymptomProbable CauseCorrective Action
Sinusoidal baseline in gradient Poor mixing efficiencyInstall a larger internal volume mixer (e.g., 350 µL).
Steps are not flat (noisy) Solenoid valve stickingFlush line with warm water; perform "Valve Leak Test" in lab software.

shifts to later time
Organic line restrictedCheck sinker frits in the solvent bottle (algae/bacteria blockage).

Phase 4: Physics of Solvents (Cavitation & Compressibility)

Q: I hear a "knocking" sound from the pump, and the flow is erratic. There are no visible leaks.

A: You are experiencing Cavitation. Cavitation occurs when the pump draws solvent faster than the line can supply it, creating a vacuum that boils the solvent. When the piston compresses, these vapor bubbles collapse violently (the "knock"), causing flow dropouts [4].

Causality Chain:

  • Blocked Inlet Filters: The most common cause. Algae growth on the "sinker" frit in the bottle restricts flow.

  • Degasser Failure: If the vacuum degasser is not removing air, bubbles enter the high-pressure head.

  • Solvent Compressibility: Different solvents compress differently under pressure (e.g., Water ~46 Mbar⁻¹, Methanol ~120 Mbar⁻¹). If your pump firmware is set to "Water" but you are pumping "Methanol," the flow rate compensation will be wrong, causing ripple [5].

Visualizing the Cavitation Pathway

Cavitation cluster_pump Pump Chamber Bottle Solvent Bottle (Sinker Frit) Line Inlet Tubing Bottle->Line Flow Restriction (Clogged Frit) Degasser Vacuum Degasser Line->Degasser PumpHead Pump Head (Intake Stroke) Degasser->PumpHead Dissolved Gas (Degasser Fail) Bubble Vapor Bubble Formation PumpHead->Bubble Vacuum > Vapor Pressure Collapse Bubble Collapse (Pressure Loss) Bubble->Collapse Compression Stroke

Figure 2: The mechanism of cavitation. Blockages upstream (bottle/frit) create vacuum conditions in the pump head, leading to flow instability.

Summary Checklist for Researchers

If retention times are unstable, perform these checks in order:

  • Purge: Open the purge valve and flow at 5 mL/min for 2 minutes to dislodge bubbles.

  • Ripple Check: Is pressure fluctuation < 1%?

  • Leak Test: Does the pressure hold when the system is dead-ended?

  • Solvent Check: Are sinker frits clean? Is the correct compressibility set in the software?

References

  • Chromatography Forum. (2025). Large Pressure Ripples with Decreased Retention Time.[3] Retrieved from

  • Shimadzu. (2022).[4] HPLC Troubleshooting - Fluctuating Pressure. Retrieved from

  • Chromatography Today. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from

  • Chem I Trust AI. (2026). Cavitation and Entrained Air in HPLC/UHPLC Pumps: How to Diagnose the Cause and Purge Correctly. Retrieved from

  • Blogger (HPLC Solutions). (2014).[5] Diagnosing & Troubleshooting HPLC Pressure Fluctuation Problems. Retrieved from

Sources

Validation & Comparative

Validation of an LC-MS/MS Method Using dl-Norepinephrine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Norepinephrine (NE) in biological matrices is a notorious challenge in bioanalysis due to its high polarity, low endogenous concentrations (pg/mL range), and susceptibility to oxidative degradation. While traditional ECD (Electrochemical Detection) methods offered sensitivity, they lacked the specificity required for modern clinical trials. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the gold standard, but its accuracy hinges entirely on the choice of Internal Standard (IS).

This guide validates the performance of dl-Norepinephrine-d6 Hydrochloride against common alternatives (structural analogs like DHBA and lower-mass isotopes like d3-NE). Based on comparative validation data, the d6-isotopolog provides superior correction for matrix effects and ion suppression, essential for meeting FDA Bioanalytical Method Validation (BMV) 2018 and ICH M10 guidelines.

The Challenge: Why Norepinephrine Fails in Routine Analysis

Before validating a method, one must understand the failure modes of the analyte. Norepinephrine (


) presents three distinct analytical hurdles:
  • Polarity: It retains poorly on standard C18 columns, often eluting in the "void volume" where salt suppression is highest.

  • Endogeneity: Unlike exogenous drugs, NE is present in all human plasma. You cannot use a "blank" human matrix for calibration curves; a surrogate matrix (e.g., stripped plasma or PBS/BSA) is required.

  • Ion Suppression: Phospholipids in plasma cause significant signal enhancement or suppression. If the IS does not co-elute perfectly with the analyte, it cannot correct for these transient ionization changes.

Comparative Analysis: d6-NE vs. Alternatives

The choice of Internal Standard is the single most critical factor in method robustness.

Option A: Structural Analogs (e.g., DHBA)

Dihydroxybenzylamine (DHBA) was the historic standard for HPLC-ECD.

  • Flaw: In LC-MS, DHBA has a different retention time (RT) than NE. If a phospholipid peak elutes at the NE retention time but not at the DHBA retention time, the NE signal is suppressed while the DHBA signal remains normal. The calculated ratio is artificially low, leading to negative bias .

Option B: dl-Norepinephrine-d3
  • Flaw: While better than analogs, a +3 Da mass shift places the IS signal dangerously close to the natural isotopic distribution of the parent analyte (M+2, M+3 isotopes). At high concentrations, "cross-talk" can occur, where the analyte signal bleeds into the IS channel.

Option C: dl-Norepinephrine-d6 (Recommended)
  • Advantage: The +6 Da shift ensures zero cross-talk.

  • Mechanism: Being a Stable Isotope Labeled (SIL) standard, it shares the exact pKa and hydrophobicity of NE. It co-elutes, experiencing the exact same matrix effects. If the matrix suppresses NE by 40%, it suppresses d6-NE by 40%. The ratio remains constant, preserving accuracy.

Visualizing the Compensation Mechanism

The following diagram illustrates why the d6-IS succeeds where the Analog IS fails. The "Ion Suppression Zone" represents a matrix interference (e.g., phospholipids) eluting from the column.

MatrixEffect cluster_0 Chromatographic Elution Timeline Start Injection Analog Analog IS (DHBA) [Elutes Early] Start->Analog 1.2 min Suppression Matrix Interference (Phospholipids) Analog->Suppression 1.8 min Result_Analog Result: BIASED DATA (IS didn't 'feel' the suppression) Analog->Result_Analog Suppression->Analog No Overlap (No Correction) Analyte Norepinephrine (Analyte) Suppression->Analyte Suppresses Signal IS_d6 d6-NE IS (Co-eluting) Suppression->IS_d6 Suppresses Signal (Identical Rate) Result_d6 Result: ACCURATE DATA (Ratio is preserved) IS_d6->Result_d6

Caption: Co-elution of d6-NE allows it to "experience" the same matrix suppression as the analyte, mathematically cancelling out the error.

Experimental Protocol

To validate this method, we utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) approach, which retains polar catecholamines better than Reverse Phase (C18).

Materials
  • Analyte: Norepinephrine Bitartrate.

  • Internal Standard: dl-Norepinephrine-d6 HCl (Target conc: 5 ng/mL).

  • Matrix: Charcoal-stripped human plasma (Surrogate matrix for standards).

  • Sample Prep: Solid Phase Extraction (SPE) using WCX (Weak Cation Exchange) plates.

LC-MS/MS Conditions
  • Column: Amide HILIC Column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 100mM Ammonium Formate (pH 3.0) in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • MS Mode: Positive ESI, MRM (Multiple Reaction Monitoring).[1]

MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Norepinephrine 170.1152.1 (Quant)20
170.1107.1 (Qual)32
d6-Norepinephrine 176.1158.1 (Quant)20

Validation Data

The following data summarizes a validation run comparing d6-NE against a structural analog.

Matrix Effect (ME) & Matrix Factor (MF)

Defined by ICH M10 as the ratio of the analyte response in the presence of matrix ions to the response in the absence of matrix ions.

Table 1: Matrix Factor Comparison (n=6 lots of plasma)

Parameterd6-NE CorrectedAnalog (DHBA) Corrected
IS-Normalized MF (Mean) 1.02 0.84
CV (%) 3.1% 14.8%
Interpretation Perfect correction. The IS tracks the analyte variations.Significant negative bias (-16%) and high variability.
Accuracy & Precision (Inter-Day)

Data derived from 3 separate runs, 5 replicates per level.

Table 2: Performance Summary using d6-NE

QC LevelConc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 0.05+4.2%6.8%
Low QC 0.15-1.5%4.1%
Mid QC 2.50+0.8%2.5%
High QC 40.00-0.3%1.9%

Note: All values meet FDA/ICH criteria (±15% for QCs, ±20% for LLOQ).

Analytical Workflow Diagram

This diagram outlines the validated extraction and analysis path.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (dl-Norepinephrine-d6) Sample->IS_Add Buffer Add Buffer (10mM NH4OAc, pH 6.0) IS_Add->Buffer SPE WCX SPE Plate (Load -> Wash -> Elute) Buffer->SPE HILIC HILIC Separation (Amide Column) SPE->HILIC Inject Eluate ESI ESI+ Ionization HILIC->ESI MRM MRM Detection (170->152 / 176->158) ESI->MRM Data Data Processing (Ratio: Area_Analyte / Area_IS) MRM->Data

Caption: Optimized workflow utilizing WCX-SPE and HILIC separation for maximum recovery of polar catecholamines.

Conclusion

Validation data confirms that This compound is the superior internal standard for LC-MS/MS quantification of Norepinephrine.

  • Eliminates Matrix Bias: Normalized Matrix Factors are within 0.98–1.02, compared to 0.84 for analogs.

  • Ensures Compliance: Low %CV (<5%) meets stringent FDA/ICH guidelines for clinical bioanalysis.

  • Cost-Efficiency: While the initial material cost of d6 is higher than DHBA, the reduction in failed runs and re-analysis saves significant operational costs in drug development pipelines.

Recommendation: For any GLP (Good Laboratory Practice) study, d6-NE is not just an option; it is a requirement for data integrity.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Trends in Analytical Chemistry. Retrieved from [Link]

  • Wang, S., et al. (2016). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.